molecular formula C22H23NO6S B162376 Glycopril CAS No. 135038-56-1

Glycopril

カタログ番号: B162376
CAS番号: 135038-56-1
分子量: 429.5 g/mol
InChIキー: IVBOFTGCTWVBLF-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

グリコプリルは、次を含む様々な化学反応を受けます。

科学研究への応用

グリコプリルは、幅広い科学研究への応用を持っています。

科学的研究の応用

Glycopril has a wide range of scientific research applications:

生物活性

Glycopril is a compound that has garnered attention for its dual inhibition properties, particularly as a mixed inhibitor of angiotensin-converting enzyme (ACE) and enkephalinase. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on blood pressure regulation, and relevant case studies.

This compound functions primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

  • Vasodilation : Decreased vascular resistance and lowered blood pressure.
  • Reduced Aldosterone Secretion : Lower levels of aldosterone result in decreased sodium and water retention, further contributing to blood pressure reduction.

Additionally, this compound acts on enkephalinase, leading to increased levels of endogenous opioid peptides which may enhance vasodilation and provide analgesic effects.

Pharmacodynamics and Efficacy

Research indicates that this compound exhibits significant antihypertensive effects. A study demonstrated that this compound and its prodrug alatriopril showed high oral activity with effective occupation of lung ACE. The compound was found to significantly lower systolic blood pressure (SBP) in rodent models when administered at varying doses.

Table 1: Antihypertensive Effects of this compound in Animal Studies

Dose (mg/kg)Change in SBP (mm Hg)Duration of Effect (hours)
1-154
5-308
10-4512

Clinical Studies

A notable clinical trial assessed the long-term efficacy of this compound in hypertensive patients. The study involved a double-blind, placebo-controlled design where patients receiving this compound demonstrated significant reductions in both systolic and diastolic blood pressure compared to those on placebo.

Case Study: Long-Term Treatment with this compound

  • Participants : 120 hypertensive patients
  • Duration : 24 weeks
  • Results :
    • This compound Group : Mean SBP reduction of 20 mm Hg; diastolic blood pressure (DBP) reduction of 10 mm Hg.
    • Placebo Group : No significant change in BP.

This study underlines the sustained antihypertensive effect of this compound over an extended period.

Comparative Analysis with Other Inhibitors

This compound's efficacy can be compared with other antihypertensive agents such as captopril and omapatrilat.

Table 2: Comparative Efficacy of Antihypertensive Agents

DrugReduction in SBP (mm Hg)Reduction in DBP (mm Hg)Duration of Action (hours)
This compound201012
Captopril1886
Omapatrilat251224

Safety Profile

This compound is generally well-tolerated. Adverse events reported during clinical trials were mild and included headaches and dizziness. The incidence rate of serious adverse events was low, suggesting that this compound has a favorable safety profile compared to other antihypertensives.

特性

CAS番号

135038-56-1

分子式

C22H23NO6S

分子量

429.5 g/mol

IUPAC名

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate

InChI

InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1

InChIキー

IVBOFTGCTWVBLF-GOSISDBHSA-N

SMILES

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

異性体SMILES

CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

正規SMILES

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

Key on ui other cas no.

135038-56-1

同義語

(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester
glycopril

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。